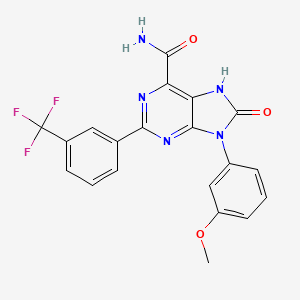

![molecular formula C26H18O4 B2897251 3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one CAS No. 332055-33-1](/img/structure/B2897251.png)

3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

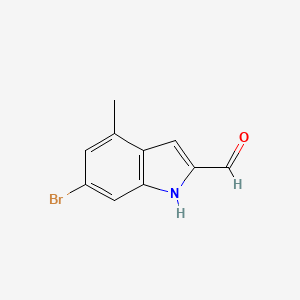

“3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one” is a chemical compound with the molecular formula C21H16O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of benzo[c]chromen-6-one derivatives has been reported in several studies . One approach involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another method involves a Cs2CO3-promoted reaction between substituted 2-hydroxychalcones and β-ketoesters .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzo[c]chromen-6-one core with a phenoxyphenyl methoxy group attached .Chemical Reactions Analysis

The chemical reactions involving benzo[c]chromen-6-one derivatives have been studied. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized, and their biological activities were evaluated as potential PDE2 inhibitors .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Applications

One of the derivatives isolated from Belamcanda chinensis, known for its antimicrobiotic and anti-inflammatory effects, shares structural similarities with 3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one. This compound, characterized by its chromen-4-one system, has been linked to molecules capable of forming inter- and intramolecular hydrogen bonds, indicating potential biological relevance (Benguo Liu et al., 2008).

Synthetic Methodologies and Chemical Properties

Considerable attention has been given to the synthetic protocols of benzo[c]chromen-6-ones due to their pharmacological importance and presence in secondary metabolites. The literature describes various efficient synthetic procedures, such as the Suzuki coupling reactions, which facilitate the synthesis of these compounds (Ofentse Mazimba, 2016). Moreover, photo-reorganization studies of related chromen-4-ones have uncovered pathways to generate angular pentacyclic compounds, revealing insights into their chemical reactivity under specific conditions (Aarti Dalal et al., 2017).

Applications in Material Science

Research has also explored the use of benzo[c]chromen-6-ones in material science, such as the development of environment-sensitive fluorophores. These compounds exhibit unusual fluorescence properties, showing strong fluorescence in protic environments. This characteristic makes them potential candidates for developing new fluorogenic sensors (S. Uchiyama et al., 2006).

Orientations Futures

The future directions for the research and development of “3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one” and related compounds could involve further exploration of their potential biological activities, such as their role as potential PDE2 inhibitors . Additionally, the development of more efficient and diverse synthetic methods could also be a focus of future research .

Propriétés

IUPAC Name |

3-[(3-phenoxyphenyl)methoxy]benzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O4/c27-26-24-12-5-4-11-22(24)23-14-13-20(16-25(23)30-26)28-17-18-7-6-10-21(15-18)29-19-8-2-1-3-9-19/h1-16H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSVJHWIVHFEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B2897185.png)

![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)

![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)